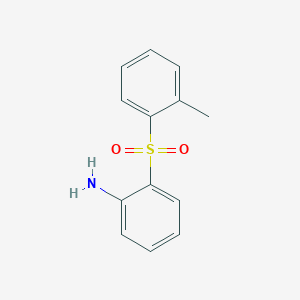

2-(2-Methylbenzene-1-sulfonyl)aniline

Description

Contextualization within Sulfonamide and Aniline (B41778) Chemistry

Sulfonamides, characterized by the -SO₂NH₂ functional group, have been a cornerstone of medicinal chemistry since the discovery of their antibacterial properties in the 1930s. acs.orgnih.govopenaccesspub.org This class of compounds exhibits a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govpexacy.com The nitrogen atom of the sulfonamide can be substituted with various groups, leading to a vast library of derivatives with diverse applications. nih.gov

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to dyes, polymers, and pharmaceuticals. The amino group in aniline is a potent activating group in electrophilic aromatic substitution, although its reactivity often necessitates the use of protecting groups to achieve selective transformations. nih.gov The combination of a sulfonamide and an aniline moiety within the same molecule, as seen in 2-(2-Methylbenzene-1-sulfonyl)aniline, creates a scaffold with unique electronic and steric properties.

Significance of the Sulfonyl Aniline Moiety in Contemporary Chemical Synthesis

The sulfonyl aniline moiety is a privileged structure in medicinal chemistry and materials science. This structural motif is present in numerous therapeutic agents, highlighting its importance in drug design. researchgate.net The development of efficient and versatile synthetic routes to sulfonylated anilines is an active area of research. researchgate.netnih.gov Modern synthetic methods, such as visible-light-mediated sulfonylation of anilines, offer mild and efficient pathways to these valuable compounds. researchgate.netnih.gov The stability and modifiability of the sulfonyl group, combined with the diverse reactivity of the aniline ring, make the sulfonyl aniline scaffold a versatile platform for the development of new functional molecules.

A general and widely utilized method for the synthesis of N-arylsulfonamides involves the reaction of an arylsulfonyl chloride with an aniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Table 1: General Synthetic Routes to N-Arylsulfonamides

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Sulfonylation of Anilines | Arylsulfonyl chloride, Aniline | Base (e.g., pyridine (B92270), triethylamine) | Classical and widely used method. |

| Reductive Coupling | Nitroarene, Sodium arylsulfinate | Pd/C, Reductant (e.g., NaHSO₃) | One-pot synthesis from readily available starting materials. rsc.orgorganic-chemistry.org |

| Using o-Silylaryl Triflates | o-Silylaryl triflate, Amine/Sulfonamide | CsF | Transition-metal-free N-arylation under mild conditions. organic-chemistry.orgacs.org |

| Visible-Light-Mediated Sulfonylation | Aniline, Sulfonyl fluoride | Photocatalyst | Mild reaction conditions with good functional group tolerance. researchgate.netnih.gov |

Overview of Research Trajectories and Unexplored Domains Pertaining to this compound

Specific research focusing solely on this compound is limited in publicly available literature. This indicates that the compound represents a relatively unexplored area of chemical space. However, based on the known chemistry of its constituent parts and related structures, several research trajectories can be envisioned.

One potential avenue of research is the exploration of its synthesis and characterization. A plausible synthetic route would involve the reaction of 2-methylbenzenesulfonyl chloride with 2-aminotoluene (o-toluidine). An alternative approach could be a palladium-catalyzed reductive coupling of 2-nitrotoluene (B74249) with sodium 2-methylbenzenesulfinate.

Further research could investigate the biological activity of this compound. Given the prevalence of the sulfonamide and aniline motifs in pharmaceuticals, this compound could be screened for various biological activities, such as antibacterial, antifungal, or anticancer properties. The specific substitution pattern may confer unique pharmacological properties.

The compound could also serve as a ligand in coordination chemistry. The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal ions, potentially leading to the formation of novel catalysts or materials with interesting electronic or magnetic properties.

Finally, its application as a building block in organic synthesis is another unexplored domain. The presence of two aromatic rings and a flexible sulfonamide linker could be exploited to construct more complex molecular architectures for applications in materials science or as probes for chemical biology. The lack of extensive research on this specific compound presents an opportunity for new discoveries in these areas.

Table 2: Potential Research Directions for this compound

| Research Area | Potential Focus | Rationale |

| Synthetic Chemistry | Development of efficient and scalable synthetic routes. | To make the compound readily available for further studies. |

| Medicinal Chemistry | Screening for biological activities (e.g., antimicrobial, anticancer). | The sulfonamide and aniline moieties are common in bioactive molecules. nih.govpexacy.com |

| Coordination Chemistry | Use as a ligand for the synthesis of metal complexes. | Potential for new catalysts or functional materials. |

| Materials Science | Incorporation into polymers or other materials. | To explore its potential for creating materials with novel properties. |

| Structural Chemistry | Crystal structure determination and conformational analysis. | To understand its three-dimensional structure and intermolecular interactions. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61174-28-5 |

|---|---|

Molecular Formula |

C13H13NO2S |

Molecular Weight |

247.31 g/mol |

IUPAC Name |

2-(2-methylphenyl)sulfonylaniline |

InChI |

InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3 |

InChI Key |

QRSHNBMKRFMVIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 2 Methylbenzene 1 Sulfonyl Aniline

Precursor Synthesis and Functionalization Pathways for Key Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its two primary building blocks: an ortho-substituted aniline (B41778) derivative and a 2-methylbenzene sulfonyl (o-tolylsulfonyl) moiety.

Synthesis of Aniline-based Precursors: The key aniline-based precursor is typically 2-aminobenzenesulfonic acid or a related derivative. One common industrial method involves the sulfonation of aniline with sulfuric acid. However, this process often yields the para-isomer (sulfanilic acid) as the major product due to thermodynamic control. rsc.org Achieving ortho-selectivity requires specific conditions. Alternative routes to ortho-aminobenzenesulfonic acid start from 2-chloronitrobenzene. This compound can be reacted with sodium disulfide, oxidized with chlorine to form 2-nitrobenzenesulfonyl chloride, and then subsequently hydrolyzed and reduced to yield the desired ortho-amino product. chemicalbook.com Another pathway involves the alkaline hydrolysis of benzothiazole, followed by oxidation. chemicalbook.com

Synthesis of o-Toluenesulfonyl Chloride: The second crucial precursor is 2-methylbenzene-1-sulfonyl chloride (o-toluenesulfonyl chloride). This reagent is typically prepared through the chlorosulfonation of toluene (B28343). The reaction of toluene with chlorosulfonic acid yields a mixture of ortho- and para-isomers of toluenesulfonyl chloride, which must then be separated. Due to the strong activating and ortho-, para-directing nature of the methyl group, controlling the regioselectivity of this electrophilic substitution can be challenging.

Table 1: Selected Synthetic Routes for Key Precursors

| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzenesulfonic acid | 2-Nitrothiophenol | Dioxane, Water | 86.7% | chemicalbook.com |

| 2-Aminobenzenesulfonic acid | Benzothiazole | Alkaline Hydrolysis, H₂O₂ | 70% | chemicalbook.com |

| 2-Aminobenzenesulfonic acid | Aniline | H₂SO₄, NaHSO₄ (Baking process) | 99% | chemicalbook.com |

| o-Toluenesulfonyl chloride | Toluene | Chlorosulfonic acid | Variable (Isomer mixture) | fiveable.menih.gov |

Direct Sulfonylation Methodologies for Aniline Derivatives

Direct C-H sulfonylation of aniline derivatives presents an atom-economical approach to forming the aryl-sulfonyl bond, bypassing the need for pre-functionalized starting materials. rsc.org Recent advances have focused on transition-metal-catalyzed or photocatalytic methods to achieve regioselectivity.

Visible-light-mediated photoredox catalysis has emerged as a mild and effective method for the sulfonylation of anilines using sulfinate salts as the sulfonyl source. rsc.orgnih.govnih.gov In a typical setup, an iridium-based photocatalyst, under irradiation with blue LEDs, can activate a sulfinate salt to generate a sulfonyl radical. nih.govchemistryviews.org This radical can then engage with an aniline derivative. For N,N-disubstituted anilines, sulfonylation often occurs at the ortho- and para-positions. rsc.org Achieving high regioselectivity for the ortho-position in monosubstituted anilines can be influenced by steric hindrance and the electronic nature of the substituents. nih.gov Electrochemical methods also provide a route for the oxidative C-H functionalization of anilines with sulfinates, though this can require specific electrolytes and solvents. researchgate.netnih.gov

Table 2: Comparison of Direct Sulfonylation Methods

| Method | Sulfonyl Source | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Sodium Sulfinates | Iridium or Acridinium Photocatalyst, Oxidant | Mild conditions, broad functional group tolerance, applicable to late-stage functionalization. | rsc.orgnih.gov |

| Electrochemical Synthesis | Sodium Sulfinates | Electro-oxidation | Avoids chemical oxidants, can be highly efficient. | researchgate.netnih.gov |

| Iron-Mediated C-H Sulfonylmethylation | TosMIC | Iron catalyst, PEG₄₀₀/H₂O | Highly regioselective for C-H functionalization of anilines. | acs.org |

Amine-Sulfonyl Chloride Coupling Strategies in the Formation of 2-(2-Methylbenzene-1-sulfonyl)aniline

The most conventional and widely practiced method for synthesizing sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. semanticscholar.org In the context of this compound, this involves the reaction of an aniline derivative (e.g., 2-aminobenzenesulfonic acid or aniline itself) with o-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or an aqueous base to neutralize the HCl byproduct.

While effective, this classical approach can be limited by the reactivity of the aniline, with less nucleophilic anilines requiring harsh conditions. semanticscholar.org Modern organic synthesis has introduced powerful transition-metal-catalyzed cross-coupling reactions to form C-N bonds under milder conditions with broader substrate scope.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org It can be adapted for the synthesis of N-arylsulfonamides by coupling an aryl halide or triflate with a sulfonamide. researchgate.netacs.org Alternatively, it can couple an amine with an arylsulfonyl chloride. The choice of palladium precursor and, critically, the phosphine (B1218219) ligand is essential for high catalytic activity. Ligands like BINAP and sterically hindered biaryl phosphines have proven effective. wikipedia.orgnih.gov

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, provides another route for N-arylation. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of soluble copper salts (e.g., CuI) with specific ligands, such as diamines or phenanthroline, allowing the reaction to proceed under significantly milder conditions. wikipedia.orgrsc.orgnih.gov This method is effective for coupling aryl halides with amines or amides.

Table 3: Amine-Sulfonyl Coupling Strategies

| Strategy | Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | Base (e.g., Pyridine) | Amine + Sulfonyl Chloride | Simple, cost-effective, well-established. | semanticscholar.orgresearchgate.net |

| Buchwald-Hartwig Amination | Pd-catalyst + Phosphine Ligand | Amine + Aryl Halide/Triflate | Mild conditions, high functional group tolerance, broad scope. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Ullmann Condensation | Cu-catalyst + Ligand | Amine + Aryl Halide | Alternative to palladium catalysis, useful for specific substrates. | wikipedia.orgrsc.orgnih.gov |

Alternative and Convergent Synthetic Routes to the Core Structure

Beyond the direct coupling of pre-formed aniline and sulfonyl chloride fragments, several alternative and convergent strategies exist for constructing the this compound scaffold. These methods often leverage different starting materials or reaction cascades.

One notable approach involves using sodium sulfinates as the sulfonyl source instead of sulfonyl chlorides. nih.gov Sodium sulfinates are stable, easy to handle, and can be coupled with amines under oxidative conditions. For instance, an NH₄I-mediated reaction of sodium sulfinates and amines in acetonitrile (B52724) has been shown to produce sulfonamides in good yields. nih.gov

Another strategy involves building the sulfonamide from thiols. rsc.org Through oxidative processes, thiols can be converted in situ to a reactive sulfonyl intermediate which then couples with an amine. For example, I₂O₅ can be used to directly synthesize sulfonamides from thiols and amines. rsc.org

Convergent photocatalytic approaches offer novel disconnections. A recently developed method allows for the synthesis of sulfonamides from alkyl carboxylic acids. nih.govacs.org The carboxylic acid is converted to a radical via photocatalysis, which then adds to a sulfinylamine reagent. The resulting intermediate can be transformed into the final sulfonamide, offering a completely different strategic approach to the target molecule's core structure. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and process efficiency. Key parameters for optimization include the choice of solvent, base, catalyst system, temperature, and reaction time.

For classical amine-sulfonyl chloride couplings, the choice of base and solvent is critical. While pyridine is a common choice as both a base and solvent, other non-nucleophilic organic bases or inorganic bases like K₂CO₃ or Na₂CO₃ in solvents such as DMF or acetonitrile are also used. nih.gov Solvent-free conditions have also been reported, which can simplify work-up and reduce waste. semanticscholar.org

In catalyzed reactions like the Buchwald-Hartwig amination, optimization focuses on the ligand, palladium source, base, and solvent. A systematic screening of these components is often necessary to find the ideal combination for a specific substrate pair. nih.gov For instance, the reaction of aryl perfluorooctanesulfonates with amines was optimized using a Pd(OAc)₂/BINAP catalyst system with Cs₂CO₃ as the base in toluene. nih.gov

Temperature and reaction time are interdependent. While some modern catalytic reactions can proceed at room temperature, others require heating to achieve reasonable rates and conversions. semanticscholar.orgnih.gov Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

Table 4: Selected Optimization Data for Sulfonamide Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| NH₄I-mediated coupling | NH₄I | CH₃CN | 80 °C | Good to Excellent | nih.gov |

| Classical Condensation | None (Solvent-free) | None | Room Temp. | High | semanticscholar.org |

| Photoredox Sulfonylation | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | 10:1 MeCN/H₂O | Room Temp. | 67% | nih.gov |

| K₂CO₃-mediated coupling | K₂CO₃ | PEG-400 | 120 °C | 72-88% | sci-hub.se |

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scilit.com These principles are increasingly being applied to the synthesis of sulfonamides.

Use of Greener Solvents: A significant improvement is the replacement of traditional volatile organic solvents (VOCs) like dichloromethane (B109758) or DMF with more environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed for sulfonamide synthesis in aqueous media. sci-hub.sersc.org One such method describes the reaction of amines and sulfonyl chlorides in water with dynamic pH control, eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.org Polyethylene glycol (PEG) has also been used as a recyclable and non-toxic solvent medium. sci-hub.se

Solvent-Free Synthesis: Conducting reactions under solvent-free or "neat" conditions is another key green strategy. The direct reaction of amines with sulfonyl chlorides at room temperature without any solvent has been shown to be highly efficient, offering a simple and environmentally friendly procedure. semanticscholar.orgsci-hub.se

Atom Economy and Alternative Reagents: Green chemistry also emphasizes maximizing atom economy. Direct C-H functionalization methods are inherently greener as they avoid pre-functionalization steps. researchgate.net Furthermore, replacing hazardous reagents like sulfonyl chlorides with more stable and less toxic alternatives such as sodium sulfinates or using catalytic systems instead of stoichiometric reagents aligns with green principles. sci-hub.seresearchgate.net Metal-free catalytic systems, for example, using three-component reactions of sodium metabisulfite, sodium azide (B81097), and aryldiazonium salts, have been developed to construct primary sulfonamides, avoiding potentially toxic metal catalysts. rsc.org

Table 5: Green Chemistry Approaches to Sulfonamide Synthesis

| Green Principle | Approach | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Safer Solvents | Synthesis in Water | Amine + Sulfonyl Chloride, dynamic pH control | Eliminates organic solvents and bases, simple work-up. | rsc.org |

| Safer Solvents | Synthesis in PEG-400 | Amine + Sulfonyl Chloride, K₂CO₃ | Recyclable, non-toxic solvent. | sci-hub.se |

| Waste Prevention | Solvent-Free Synthesis | Amine + Sulfonyl Chloride, neat | No solvent waste, simplified process. | semanticscholar.org |

| Safer Reagents | Use of Sulfinates | Sodium Sulfinate + Amine, NH₄I | Replaces hazardous sulfonyl chlorides. | nih.gov |

| Catalysis | Metal-Free Synthesis | Aryldiazonium + Na₂S₂O₅ + NaN₃ | Avoids heavy metal catalysts. | rsc.org |

Reactivity Profiles and Mechanistic Investigations of 2 2 Methylbenzene 1 Sulfonyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings of 2-(2-Methylbenzene-1-sulfonyl)aniline

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the directing effects of its three substituents: the amine group (-NH-), the sulfonyl group (-SO2-), and the methyl group (-CH3). The amine group is a powerful activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the aniline (B41778) ring. ucalgary.cachemistrysteps.com Conversely, the sulfonyl group is a strong deactivating, meta-directing group, withdrawing electron density from the tolyl ring. The methyl group on the tolyl ring is a weak activating, ortho-, para-director.

This dichotomy in electronic effects leads to regioselective substitution patterns. Electrophilic attack is overwhelmingly favored on the activated aniline ring. Due to the significant steric hindrance imposed by the bulky o-tolylsulfonyl group, electrophiles will preferentially attack the para-position (C4) relative to the amine. The ortho-position (C6) is less accessible.

Halogenation, for instance with bromine in a non-acidic medium, is expected to proceed rapidly, leading to substitution primarily at the para-position of the aniline ring. ucalgary.ca Due to the high activation provided by the amine, polyhalogenation can be a competing process if not carefully controlled. ucalgary.ca

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Primary Substitution Site (Aniline Ring) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta (to -NH-) | Protonation of the amine group to -NH₂⁺ creates a meta-director. utdallas.edu |

| Halogenation | Br₂, FeBr₃ | para (to -NH-) | The amine is a strong ortho, para-director; the para position is sterically favored. ucalgary.ca |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Not feasible | The Lewis acid catalyst (AlCl₃) complexes with the basic amine, deactivating the ring. chemistrysteps.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Not feasible | Similar to alkylation, the catalyst is deactivated by the amine. chemistrysteps.com |

Nucleophilic Reactivity at the Sulfonyl and Amine Centers

The this compound molecule possesses two primary centers for nucleophilic reactivity: the nitrogen atom of the amine and the sulfur atom of the sulfonyl group. The lone pair of electrons on the secondary amine makes it a potent nucleophile. libretexts.org This nucleophilicity allows for a variety of reactions, including alkylation and acylation, to form the corresponding tertiary amines and amides, respectively. libretexts.org For instance, the reaction with an acyl chloride would readily yield an N-acyl-N-(o-tolylsulfonyl)aniline derivative.

The sulfur atom of the sulfonyl group is electrophilic and can be subject to nucleophilic attack. This reactivity is central to the role of sulfonyl groups as protecting groups for amines. Cleavage of the N-S bond can be achieved by treatment with strong nucleophiles or under reductive conditions, regenerating the parent aniline.

The basicity of the amine nitrogen is reduced compared to aniline itself due to the electron-withdrawing nature of the adjacent tolylsulfonyl group. This effect is a result of the delocalization of the nitrogen lone pair towards the sulfonyl group, which competes with delocalization into the aromatic ring. utdallas.edu

Intramolecular and Intermolecular Cyclization and Annulation Reactions Involving this compound

The structure of this compound is pre-organized for intramolecular cyclization reactions to form various heterocyclic systems. One of the most prominent examples is the synthesis of phenothiazine (B1677639) derivatives. Under appropriate conditions, such as oxidative cyclization, a C-S bond can be formed between the tolyl ring and the aniline ring, accompanied by the loss of substituents. More direct cyclization pathways often involve prior functionalization of the aromatic rings.

For example, if a suitable leaving group is present on the tolyl ring, an intramolecular nucleophilic aromatic substitution (SNAr) can occur, where the amine nitrogen acts as the nucleophile to form a dibenzo-fused heterocyclic system.

Cascade reactions, such as an intramolecular Prins reaction followed by a Friedel-Crafts alkylation, have been utilized to synthesize complex polycyclic structures from related vinyl-substituted precursors. beilstein-journals.org This highlights the potential for this compound derivatives to be used in complex molecule synthesis through carefully designed annulation strategies.

Oxidation and Reduction Pathways of the Sulfonyl and Amine Functionalities

The amine and sulfonyl groups within this compound exhibit distinct redox behaviors. The secondary amine functionality is susceptible to oxidation. mdpi.com One-electron oxidation can generate a radical cation, which may undergo further reactions. researchgate.netnih.gov Depending on the oxidant and reaction conditions, oxidation can lead to the formation of various products, including radical species or, with stronger oxidants, potentially quinone-imine type structures after rearrangement. Electrochemical oxidation is a known method for transforming amines. mdpi.com

The sulfonyl group, on the other hand, is in a high oxidation state (SVI) and is generally resistant to further oxidation. Reduction of the sulfonyl group is challenging but can be accomplished using powerful reducing agents. More commonly, the C-S or N-S bonds are cleaved under reductive conditions. For example, reductive cleavage of the N-S bond is a standard method for deprotecting sulfonamide-protected amines.

Cross-Coupling Reactions Utilizing this compound as a Substrate or Ligand Precursor

Modern synthetic chemistry heavily relies on cross-coupling reactions, and this compound can participate in these transformations in several ways. The N-H bond of the secondary amine can undergo N-arylation or N-vinylation reactions, such as the Buchwald-Hartwig amination, to form tertiary amines. In this context, the sulfonamide acts as a substrate.

Furthermore, if the aromatic rings of the molecule are halogenated (e.g., bromo or iodo derivatives), these positions become handles for a wide array of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These include Suzuki, Heck, Sonogashira, and Stille couplings, allowing for the introduction of aryl, vinyl, alkynyl, and stannyl (B1234572) groups, respectively. This versatility makes halogenated derivatives of this compound valuable building blocks in organic synthesis.

The molecule itself, or its derivatives, could also potentially serve as a precursor for ligands used in catalysis. The presence of nitrogen and sulfur atoms allows for the chelation of metal centers, which is a key feature of many effective ligands in transition metal catalysis. rsc.org

Kinetic and Thermodynamic Aspects of Chemical Transformations Involving this compound

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the reactants, solvent, temperature, and pH. For electrophilic aromatic substitution, the rate is determined by the activation energy of the formation of the sigma complex (arenium ion intermediate). fiveable.me The strong activating effect of the amine group would suggest a fast reaction rate for substitutions on the aniline ring, while the deactivating sulfonyl group would slow reactions on the tolyl ring.

Kinetic studies on the halogenation of similar anilines have shown that the reaction can be first-order with respect to the halogenating agent and have a fractional or first-order dependence on the aniline substrate, depending on the reaction mechanism. iosrjournals.org

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), govern the position of equilibrium for reactions. For instance, in an oxidative coupling reaction of aniline with promethazine, thermodynamic analysis revealed the process to be non-spontaneous and endothermic, with stability constants increasing with temperature. researchgate.net Similar principles apply to reactions of this compound. Adsorption studies of aniline on carbon nanotubes have shown the process to be exothermic. kau.edu.sanih.gov

Table 2: Representative Thermodynamic Data for Aniline Reactions

| Reaction Type | System | ΔG* (kJ/mol) | ΔH* (kJ/mol) | ΔS* (kJ/mol K) | Note |

|---|---|---|---|---|---|

| Oxidative Coupling | Aniline + Promethazine | +79.78 | +6.83 | -0.2447 | Non-spontaneous, endothermic activation. researchgate.net |

| Adsorption | Aniline on MWCNTs | Negative | Negative | Negative | Spontaneous, exothermic process. nih.gov |

Data shown for related aniline systems to illustrate thermodynamic principles.

Identification and Characterization of Reaction Intermediates through Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms for transformations involving this compound relies on the identification of transient intermediates. Spectroscopic techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about stable intermediates or trapped species. Infrared (IR) spectroscopy is useful for tracking the appearance and disappearance of functional groups, such as N-H or S=O stretches. Mass spectrometry helps in determining the molecular weight of intermediates and fragmentation patterns.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for investigating reaction pathways. researchgate.net Quantum-chemical calculations can be used to model the structures and energies of reactants, transition states, and intermediates. nih.gov For example, computational studies on the reaction of methyl radicals with aniline have helped map out the potential energy surface, identifying various intermediates and transition states and predicting the most favorable reaction channels. nih.gov These computational insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism at a molecular level.

Advanced Structural Analysis and Spectroscopic Elucidation of 2 2 Methylbenzene 1 Sulfonyl Aniline and Its Derivatives

Single Crystal X-ray Diffraction Analysis for Elucidating Molecular Conformations and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-(2-Methylbenzene-1-sulfonyl)aniline is not publicly available, analysis of closely related isomeric compounds, such as 4-(methylphenylamino)pyridine-3-sulfonamides, provides valuable insights into the likely molecular conformation and crystal packing.

In these analogous structures, the sulfonamide linkage and the relative orientations of the aromatic rings are governed by a combination of steric and electronic effects. The conformation of the 4-aminopyridine-3-sulfonamide moiety is often stabilized by intramolecular hydrogen bonds. For this compound, it is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the ortho-methyl group on the benzenesulfonyl ring and the amino group on the aniline (B41778) ring.

The crystal packing in such sulfonamides is typically dominated by a network of intermolecular hydrogen bonds. In the case of the isomeric 4-(methylphenylamino)pyridine-3-sulfonamides, N-H...N and N-H...O hydrogen bonds are crucial in forming chains and dimers, which then assemble into layered supramolecular structures. A similar packing motif, driven by hydrogen bonding involving the sulfonamide and amino groups, would be expected for this compound, leading to a well-ordered crystalline lattice.

Table 1: Representative Crystallographic Data for an Isomeric Sulfonamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| β (°) | 98.76(3) |

| Volume (ų) | 1358.9(9) |

| Z | 4 |

| Hydrogen Bonds | N-H···N, N-H···O, C-H···O |

Data is hypothetical and based on typical values for similar structures for illustrative purposes.

Solid-State Nuclear Magnetic Resonance Spectroscopic Investigations of Molecular Dynamics and Polymorphism

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including pharmaceuticals. It is particularly adept at identifying and quantifying different polymorphic forms, which are different crystalline structures of the same compound.

The polymorphism of sulfonamides has been a subject of interest for many years, as different polymorphs can exhibit distinct physical properties. SSNMR can distinguish between polymorphs by detecting subtle differences in the local chemical environments of the nuclei (e.g., ¹³C, ¹⁵N). These differences arise from variations in crystal packing and intermolecular interactions, which influence the chemical shifts and relaxation times of the nuclei.

While specific SSNMR data for this compound is not available, studies on other sulfonamides have demonstrated the utility of this technique. For instance, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra can reveal the number of crystallographically independent molecules in the unit cell and provide information about the hydrogen-bonding network. Furthermore, SSNMR can be used to study molecular dynamics, such as the rotation of the methyl group or the phenyl rings, by measuring relaxation times (T₁) and observing changes in the spectra as a function of temperature.

Advanced Two-Dimensional Nuclear Magnetic Resonance Techniques for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, cross-peaks would be expected between adjacent aromatic protons on both the tolyl and aniline rings, allowing for the assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group would give a cross-peak, enabling the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For the target molecule, key HMBC correlations would be expected from the methyl protons to the carbons of the tolyl ring, and from the N-H proton to carbons in both aromatic rings, confirming the connectivity across the sulfonamide linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Aniline C1-NH | - | ~145 | H-Ar, N-H |

| Aniline C2 | ~7.2 | ~120 | H-Ar |

| Aniline C3 | ~6.8 | ~118 | H-Ar |

| Aniline C4 | ~7.1 | ~129 | H-Ar |

| Aniline C5 | ~6.7 | ~115 | H-Ar |

| Aniline C6 | ~7.0 | ~125 | H-Ar |

| N-H | ~8.5 | - | Aniline C1, Tolyl C1' |

| Tolyl C1'-SO₂ | - | ~138 | H-Ar |

| Tolyl C2'-CH₃ | - | ~135 | H-Ar, CH₃ |

| Tolyl C3' | ~7.9 | ~130 | H-Ar |

| Tolyl C4' | ~7.4 | ~128 | H-Ar |

| Tolyl C5' | ~7.3 | ~126 | H-Ar |

| Tolyl C6' | ~7.6 | ~132 | H-Ar |

| CH₃ | ~2.4 | ~20 | Tolyl C1', C2', C3' |

Chemical shifts are estimates based on analogous structures and may vary.

Vibrational Spectroscopy (FT-IR and Raman) for Specific Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The analysis of the vibrational spectra of this compound would reveal characteristic bands associated with its constituent parts.

N-H Vibrations: The amino (NH₂) group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1650 cm⁻¹.

S=O Vibrations: The sulfonyl (SO₂) group is characterized by strong asymmetric and symmetric stretching bands, typically found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-S and C-N Vibrations: The C-S and C-N stretching vibrations are expected in the fingerprint region of the spectrum, generally between 800-1200 cm⁻¹.

CH₃ Vibrations: The methyl group will show characteristic C-H stretching and bending vibrations.

Studies on related sulfonamides confirm these general assignments and show that the precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Bend | 1600 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| SO₂ Asymmetric Stretch | 1300 - 1350 |

| SO₂ Symmetric Stretch | 1120 - 1160 |

| C-N Stretch | 1200 - 1350 |

| C-S Stretch | 600 - 800 |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Elucidation of Complex Reaction Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₃H₁₃NO₂S.

The fragmentation behavior of aromatic sulfonamides under mass spectrometric conditions, particularly with electrospray ionization (ESI), has been studied. A characteristic fragmentation pathway for many arylsulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. This rearrangement process is influenced by the substitution pattern on the aromatic rings.

Other common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond. The fragmentation pattern of this compound would be expected to show ions corresponding to the tolylsulfonyl cation, the aminophenyl radical cation, and subsequent fragmentation products of these species. Analysis of these fragments would provide definitive structural confirmation.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₄NO₂S⁺ | 248.0740 |

| [M-SO₂+H]⁺ | C₁₃H₁₄N⁺ | 184.1121 |

| [CH₃C₆H₄SO₂]⁺ | C₇H₇O₂S⁺ | 155.0161 |

| [H₂NC₆H₄]⁺ | C₆H₆N⁺ | 92.0495 |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Insights into Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to investigate the stereochemistry of chiral molecules. While this compound itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a stereocenter in one of the aromatic rings or at a substituent.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic transitions in the chiral derivative would give rise to positive or negative CD signals (Cotton effects), which are highly sensitive to the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. The shape of the ORD curve, particularly in the region of an absorption band, can also be used to determine the stereochemistry of a chiral compound.

For chiral sulfonamide derivatives, the electronic transitions associated with the aromatic rings and the sulfonamide chromophore would be the primary contributors to the CD and ORD spectra. Theoretical calculations can be used in conjunction with experimental data to correlate the observed chiroptical properties with the specific three-dimensional structure of the enantiomers.

Computational Chemistry and Theoretical Studies on 2 2 Methylbenzene 1 Sulfonyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-Methylbenzene-1-sulfonyl)aniline, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, are employed to determine its optimized molecular geometry and electronic properties. nih.gov

These calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Key electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a high chemical hardness, derived from the HOMO-LUMO gap, indicates high stability and low reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.35 eV |

Note: These values are illustrative and based on typical ranges for similar aromatic sulfonamides.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. rsc.org These simulations provide a detailed picture of the molecule's conformational landscape by exploring the different spatial arrangements of its atoms. By simulating the molecule's movement, researchers can identify the most stable conformers and the energy barriers between them.

For this compound, the key dihedral angles to consider are those around the S-N bond and the bonds connecting the aromatic rings to the sulfonyl group. The simulations can reveal the preferred orientations of the tolyl and aniline (B41778) rings relative to each other, which can be influenced by steric hindrance and intramolecular hydrogen bonding.

MD simulations are also invaluable for studying intermolecular interactions, particularly in condensed phases. By simulating a system containing multiple molecules of this compound, it is possible to analyze the non-covalent interactions, such as van der Waals forces and hydrogen bonds, that govern its packing in a crystal lattice or its behavior in solution. These interactions are crucial for understanding the macroscopic properties of the compound.

Quantitative Structure-Activity Relationships (QSAR) Based on Electronic and Steric Parameters of the Compound

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds including this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

Electronic parameters derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges, are often used as descriptors in QSAR models. tandfonline.com Steric parameters, such as molecular volume, surface area, and specific steric descriptors like those used in Comparative Molecular Field Analysis (CoMFA), are also critical. nih.gov

A typical QSAR study on sulfonamide derivatives might involve synthesizing a library of related compounds with varying substituents and measuring their biological activity. qub.ac.uk A statistical model is then built to correlate the changes in activity with the variations in the electronic and steric properties of the substituents. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govtandfonline.com

Table 2: Illustrative Descriptors for a QSAR Study of Sulfonamide Derivatives

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Influences solubility and receptor binding. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Steric | Molecular Volume | Affects how the molecule fits into a binding site. |

| Topological | Wiener Index | Describes molecular branching. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Structural Validation

Computational methods can accurately predict spectroscopic parameters, which serve as a valuable tool for structural validation when compared with experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps to confirm the proposed structure and assign the observed signals to specific atoms.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govresearchgate.net A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often scaled to better match experimental values. The analysis of these modes, with the aid of tools like Potential Energy Distribution (PED), allows for a detailed assignment of the experimental vibrational bands. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3380 |

| Asymmetric SO₂ Stretch | 1320 | 1345 |

| Symmetric SO₂ Stretch | 1150 | 1165 |

| C-N Stretch | 1290 | 1305 |

Note: Predicted frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Transition State Modeling and Reaction Pathway Analysis for Elucidating Mechanistic Details

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the transition states and reaction pathways, researchers can gain a deeper understanding of how this compound might be synthesized or how it participates in chemical transformations.

For instance, in the synthesis of this compound, which could involve the reaction of 2-methylbenzene-1-sulfonyl chloride with aniline, computational methods can be used to model the reaction profile. This involves locating the transition state structure for the nucleophilic attack of the aniline nitrogen on the sulfur atom. Calculating the activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. nih.govresearchgate.net

Furthermore, by mapping out the entire reaction pathway, including any intermediates, the full mechanistic details can be uncovered. acs.org This knowledge is valuable for optimizing reaction conditions to improve yields and minimize byproducts.

Synthesis and Chemical Transformations of Novel 2 2 Methylbenzene 1 Sulfonyl Aniline Derivatives

Modification at the Amine Nitrogen: Alkylation, Acylation, and Arylation Strategies

The nitrogen atom of the sulfonamide group in 2-(2-methylbenzene-1-sulfonyl)aniline is a key site for synthetic modification. Although the electron-withdrawing nature of the adjacent sulfonyl group reduces its nucleophilicity compared to a simple aniline (B41778), it readily participates in alkylation, acylation, and arylation reactions under appropriate conditions. These transformations are fundamental for introducing a wide range of functional groups, thereby modulating the steric and electronic properties of the molecule.

Alkylation: N-alkylation introduces alkyl groups to the sulfonamide nitrogen. This can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The base is crucial for deprotonating the sulfonamide, generating a more nucleophilic anionic species that readily attacks the electrophilic alkylating agent. The choice of base and solvent system is critical to optimize yield and prevent side reactions. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common.

Acylation: N-acylation involves the introduction of an acyl group (R-C=O) and is typically accomplished using acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct (e.g., HCl). Acylation of the sulfonamide can further decrease the electron density at the nitrogen and can be used as a protecting group strategy in multi-step syntheses.

Arylation: N-arylation, the formation of a bond between the sulfonamide nitrogen and an aryl group, is more challenging and often requires transition-metal catalysis. Buchwald-Hartwig or Ullmann-type coupling reactions are standard methods. These reactions typically employ a palladium or copper catalyst, respectively, with a suitable ligand and a base to facilitate the cross-coupling of the sulfonamide with an aryl halide or triflate.

The following table outlines representative strategies for these modifications.

Table 1: Strategies for N-Functionalization of this compound

| Transformation | Reagent Class | Typical Conditions | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-alkyl-2-(2-methylbenzene-1-sulfonyl)aniline |

| Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-acyl-2-(2-methylbenzene-1-sulfonyl)aniline |

| Arylation | Aryl Halide (Ar-X) | Catalyst (e.g., Pd(OAc)₂, CuI), Ligand, Base | N-aryl-2-(2-methylbenzene-1-sulfonyl)aniline |

Substituent Effects on the Benzene (B151609) Rings of this compound on Reactivity and Structure

The reactivity of the two benzene rings in this compound towards electrophilic aromatic substitution is governed by the electronic effects of their respective substituents. stpeters.co.inlumenlearning.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|---|

| 2-Methylphenyl | -CH₃ | Electron Donating (Activating) | Activated | ortho, para |

| Aminophenyl | -NHSO₂-Ar | Electron Withdrawing (Deactivating) | Deactivated | ortho, para |

Formation of Macrocyclic or Polymeric Structures Incorporating this compound Units

The defined geometry and functional handles of this compound and its derivatives make them attractive building blocks for supramolecular chemistry, including the construction of macrocycles and polymers.

Macrocycle Formation: To create macrocycles, the parent molecule must be bifunctionalized to enable an intramolecular or intermolecular cyclization reaction. For example, selective functionalization of both benzene rings with complementary reactive groups can lead to macrocyclization. A common strategy involves introducing an azide (B81097) on one part of the molecule and a terminal alkyne on another, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a triazole-linked macrocycle. nih.gov Dimerization of a bifunctional monomer is another efficient route to C2-symmetric macrocycles. nih.gov

Polymer Formation: The incorporation of this compound units into polymeric structures can be achieved through several polymerization techniques.

Step-Growth Polymerization: By introducing two reactive functional groups onto the monomer, such as a diamine or diol derivative, it can undergo condensation polymerization with a suitable comonomer (e.g., a diacyl chloride or diisocyanate) to form polyamides or polyurethanes.

Chain-Growth Polymerization: Aniline and its derivatives can be polymerized via oxidative chemical or electrochemical methods to produce conducting polymers. rroij.com Copolymerization of a this compound derivative with aniline could yield novel materials with modified solubility and conductivity. rroij.com

Hypercrosslinked Polymers (HCPs): The aromatic rings of the molecule can participate in Friedel-Crafts alkylation reactions with an external cross-linker (e.g., dimethoxymethane) to form a rigid, porous network. mdpi.com Such polymers are noted for their high surface area and potential use as adsorbents. mdpi.com

Table 3: Potential Strategies for Macrostructure Formation

| Structure Type | Strategy | Required Functionalization | Resulting Linkage |

|---|---|---|---|

| Macrocycle | Click Chemistry Cyclization | Azide and Alkyne groups | 1,2,3-Triazole |

| Polyamide | Step-Growth Polymerization | Two amine or carboxylic acid groups | Amide bond |

| Conducting Polymer | Oxidative Copolymerization | Unmodified aniline moiety | C-C and C-N bonds |

| Hypercrosslinked Polymer | Friedel-Crafts Polycondensation | Aromatic C-H bonds | Methylene bridges |

Strategies for Selective Functionalization and Derivatization

Achieving selective functionalization of the this compound scaffold requires careful consideration of the differing reactivity of its various sites. The primary targets for selective modification are the N-H bond of the sulfonamide, the C-H bonds of the methyl-substituted ring, and the C-H bonds of the sulfonamido-substituted ring.

N-H vs. C-H Functionalization: Functionalization of the sulfonamide nitrogen is generally more straightforward than C-H functionalization of the aromatic rings. Reactions like alkylation and acylation at the nitrogen can be achieved under relatively mild conditions with high selectivity by choosing appropriate bases and electrophiles.

Selective Ring Functionalization: Selectively modifying one aromatic ring in the presence of the other is a significant challenge.

The 2-methylphenyl ring is inherently more activated towards electrophilic substitution than the sulfonamido-phenyl ring due to the balance of activating (-CH₃) and deactivating (-SO₂-) influences. Therefore, reactions like Friedel-Crafts acylation or alkylation, which are sensitive to ring activation, would be expected to occur preferentially on the methyl-substituted ring. chemguide.co.uk

To direct substitution to the aniline ring, one can exploit the ortho, para-directing nature of the sulfonamido group. Nitration or halogenation, for instance, would likely yield products substituted at the positions ortho or para to the -NHSO₂- group.

Use of Protecting Groups: The reactivity of the sulfonamide nitrogen can be temporarily masked or altered by using a protecting group. For instance, acylation of the nitrogen not only protects it but also further deactivates the aniline ring, which can be useful for controlling subsequent reactions. This strategy is analogous to the use of an acetanilide (B955) to moderate the high reactivity of aniline in electrophilic substitutions. libretexts.orglibretexts.org

Directed Metalation: Ortho-lithiation strategies could potentially be employed for highly regioselective functionalization. A directing group on one of the rings could guide a strong base like n-butyllithium to deprotonate a specific adjacent C-H bond, which can then be quenched with an electrophile.

Comparative Evaluation of Derivative Reactivity and Synthetic Accessibility

The synthetic utility of this compound is rooted in the differential reactivity of its functional components, which allows for a hierarchical approach to derivatization.

Reactivity Comparison:

N-H vs. C-H: The sulfonamide N-H bond is the most acidic and nucleophilic site (after deprotonation), making it the most accessible position for initial functionalization via alkylation or acylation. C-H bonds on the aromatic rings are significantly less reactive and require more forcing conditions or specific catalytic systems for their functionalization.

Ring vs. Ring: The 2-methylphenyl ring is kinetically favored for electrophilic attack over the sulfonamido-phenyl ring due to its higher electron density. The deactivating effect of the sulfonyl group on the aniline ring is strong, making it less susceptible to electrophiles. However, this deactivation can be synthetically advantageous, as it allows for more controlled, mono-functionalization reactions compared to highly reactive anilines that are prone to polysubstitution. libretexts.org

Synthetic Accessibility:

N-Derivatives: Derivatives modified at the nitrogen are the most synthetically accessible. The reactions are generally high-yielding and proceed under well-established conditions.

Ring-Functionalized Derivatives: Accessing derivatives functionalized on the aromatic rings is more complex. It relies on exploiting the subtle differences in the electronic nature of the two rings. Achieving high regioselectivity often requires careful optimization of reaction conditions or multi-step directed synthesis strategies.

Complex Structures: The synthesis of macrocycles and polymers represents the highest level of synthetic challenge. It requires the successful and selective installation of multiple reactive handles on the core molecule before the final assembly step.

Coordination Chemistry and Supramolecular Interactions of 2 2 Methylbenzene 1 Sulfonyl Aniline

Assessment of Ligand Properties of 2-(2-Methylbenzene-1-sulfonyl)aniline with Various Transition Metal Ions

The ligand properties of this compound are primarily determined by the presence of potential donor sites: the nitrogen atom of the aniline (B41778) moiety and the two oxygen atoms of the sulfonyl group. The interplay between ligands and transition metals is a cornerstone of inorganic chemistry, defining the structure and reactivity of the resulting complexes. hw.ac.ukmdpi.com This compound can function as a versatile ligand, exhibiting different coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating species.

Generally, sulfonamide-based ligands can coordinate to metal ions in several ways:

Monodentate Coordination: Coordination can occur through the aniline nitrogen atom. This is common in aniline complexes where the nitrogen lone pair acts as a Lewis base. iucr.org Alternatively, monodentate coordination through one of the sulfonyl oxygen atoms is also possible.

Bidentate Chelation: The molecule can act as a bidentate ligand, forming a stable chelate ring with a metal center. This typically involves the aniline nitrogen and one of the sulfonyl oxygens. The resulting ring size and stability are crucial factors in determining the preferred coordination geometry. Studies on related N-phenylbenzenesulfonamides show that the sulfonamide group can adopt specific conformations that facilitate chelation. nih.gov

Bridging Ligand: In polynuclear complexes, the ligand can bridge two or more metal centers, with the aniline nitrogen coordinating to one metal and the sulfonyl oxygen(s) to another.

The interaction with various first-row transition metal ions such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) is of particular interest, as these ions exhibit flexible coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). core.ac.ukjocpr.comrsc.orguomustansiriyah.edu.iq For instance, Schiff bases derived from anilines and related compounds are known to form stable complexes with these metals, often acting as bidentate or tridentate ligands. core.ac.ukjocpr.comajpojournals.org While direct studies on this compound complexes are not extensively detailed in the provided context, the behavior of analogous sulfonamide ligands suggests it would form stable complexes, likely with octahedral or tetrahedral geometries depending on the metal and stoichiometry. core.ac.ukuomustansiriyah.edu.iq The electronic properties of the tolyl and aniline rings can also influence the ligand field strength and the resulting magnetic and spectroscopic properties of the complexes.

Synthesis and Structural Characterization of Metal Complexes Formed with this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure can be outlined as follows:

A solution of this compound is prepared in a solvent like ethanol, methanol, or acetonitrile (B52724).

A solution of the transition metal salt (e.g., MCl₂·xH₂O or M(NO₃)₂·xH₂O where M = Co, Ni, Cu, Zn) is added to the ligand solution, often in a specific stoichiometric ratio (e.g., 2:1 or 1:1 ligand-to-metal). core.ac.ukpsu.edu

The reaction mixture may be stirred at room temperature or refluxed to facilitate complex formation. researchgate.net

The resulting metal complex, if insoluble, can be isolated by filtration. If soluble, single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent. iucr.orgnih.gov

In complexes of a related Schiff base ligand derived from N-tosyl-1,2-diaminobenzene, X-ray analysis revealed pentacoordinate environments for Cu(II) and Zn(II) ions, with geometries approaching square pyramidal. psu.edursc.org These structures demonstrate the ability of the sulfonamide-benzene framework to participate in complex coordination spheres. psu.edursc.org

The table below summarizes representative crystallographic data for a related zinc complex containing an aniline-type ligand, illustrating the kind of structural parameters obtained from such analyses.

Table 1. Selected Crystallographic Data for an Analogous Zn(II) Complex. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted Tetrahedral |

| Zn-N1 (aniline) Bond Length (Å) | 2.112 (2) |

| Zn-N2 (imidazole) Bond Length (Å) | 2.016 (2) |

| N1-Zn-N2 Bond Angle (°) | 88.64 (7) |

Other characterization techniques include FT-IR spectroscopy, to observe shifts in the N-H and S=O stretching frequencies upon coordination, and UV-Vis spectroscopy to study the electronic transitions within the complex. core.ac.ukjocpr.com

Investigation of Self-Assembly and Supramolecular Architectures Involving this compound

Supramolecular chemistry and crystal engineering focus on designing and synthesizing functional structures through the self-assembly of molecular components, guided by non-covalent interactions. psu.eduhhu.de this compound is an excellent candidate for a supramolecular tecton (building block) due to its well-defined hydrogen bond donor (N-H) and acceptor (O=S=O) sites, as well as its two aromatic rings capable of π-π stacking.

The self-assembly of aniline oligomers can lead to a variety of nano- and micro-scaled morphologies, including flower-like hierarchical architectures. researchgate.netnih.gov This process is driven by a combination of hydrogen bonding, hydrophobic forces, and π-π stacking. nih.gov Similarly, this compound molecules can be expected to self-assemble into well-ordered supramolecular structures.

A powerful example of this is seen in the crystal structure of 2-aminoanilinium 4-methylbenzenesulfonate, a salt containing molecular components similar to the title compound. nih.gov In this structure, the cations and anions are linked by N—H⋯O hydrogen bonds, forming one-dimensional chains that run through the crystal lattice. nih.gov This demonstrates a fundamental mechanism by which the amine and sulfonyl groups can direct the assembly of molecules into extended architectures. The specific arrangement and dimensionality (e.g., 1D chains, 2D sheets, or 3D networks) of the resulting supramolecular structure would depend on the interplay of the various non-covalent interactions.

Emerging Methodologies and Advanced Applications in the Study of 2 2 Methylbenzene 1 Sulfonyl Aniline

Application of Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization

The synthesis of arylsulfonamides, including 2-(2-Methylbenzene-1-sulfonyl)aniline, traditionally involves the reaction of an aniline (B41778) with a sulfonyl chloride in a batch reactor. acs.org While effective, batch processes can present challenges in scalability, safety (particularly with exothermic reactions), and process control. Continuous flow chemistry offers a compelling alternative by performing reactions in a continuously streaming fluid within a network of tubes or microreactors. acs.org This technology provides significant advantages, including superior heat and mass transfer, enhanced safety profiles, and the potential for full automation and integration of in-line analysis. acs.org

A general continuous flow process for the synthesis of a target molecule like this compound would begin with the synthesis of the key intermediate, 2-methylbenzene-1-sulfonyl chloride. This can be achieved via chlorosulfonylation of toluene (B28343). An automated continuous system for producing aryl sulfonyl chlorides has been described, employing continuous stirred-tank reactors (CSTRs) and a continuous filtration system. nih.gov In the subsequent step, a solution of the generated sulfonyl chloride and a solution of 2-aminotoluene would be pumped from separate reservoirs, combined at a mixing junction, and then passed through a heated reactor coil to facilitate the sulfonylation reaction. The residence time in the reactor, temperature, and stoichiometry can be precisely controlled by adjusting flow rates and system parameters, allowing for rapid reaction optimization.

The benefits of shifting from batch to continuous flow for related processes have been quantified. For instance, in the production of aryl sulfonyl chlorides, a continuous flow process demonstrated a significantly improved space-time yield compared to optimized batch conditions. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chloride Production This table illustrates the typical advantages seen when converting a batch process to a continuous flow process, based on data for a representative aryl sulfonyl chloride synthesis.

| Parameter | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Scale | ~65 g | 500 g |

| Time | 6.5 hours | 12 hours |

| Reactor Volume | 1X | 2X |

| Space-Time Yield | Lower | Significantly Higher |

Data adapted from a study on scalable production of aryl sulfonyl chlorides. nih.gov

This approach not only enhances efficiency and safety but also allows for the seamless integration of purification and analysis steps, paving the way for fully automated "synthesis-to-stock" platforms.

Exploration of Photoredox Catalysis and Electrocatalysis in Transformations Involving this compound

Photoredox catalysis and electrocatalysis have emerged as powerful strategies for activating stable molecules and forging new chemical bonds under mild conditions. These techniques are particularly relevant for transformations involving the sulfonamide moiety, which can be challenging to functionalize using traditional methods.

Photoredox Catalysis utilizes visible light to excite a photocatalyst, initiating single-electron transfer (SET) processes that can generate highly reactive radical intermediates. rsc.org In the context of sulfonamides, this approach enables a variety of transformations. For instance, N-arylsulfonamides can be converted into valuable sulfonyl radical intermediates. rsc.org These radicals can then participate in a range of reactions, such as addition to alkenes, providing access to complex sulfone structures. rsc.org Synergistic photoredox and copper catalysis have been employed for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source, a method that accommodates a broad range of substrates, including electron-deficient amines. rsc.org

A plausible mechanism for a photoredox-catalyzed synthesis of a sulfonamide involves the excited photocatalyst reducing an aryl radical precursor. This aryl radical is then trapped by a sulfur dioxide surrogate to form a sulfonyl radical, which is subsequently captured by a copper(II)-amido complex to generate the final sulfonamide product after reductive elimination. rsc.org

Table 2: Representative Conditions for Photoredox-Catalyzed Sulfonamide Synthesis

| Component | Example Condition | Role |

|---|---|---|

| Photocatalyst | fac-Ir(ppy)₃ | Absorbs light and initiates electron transfer |

| Metal Co-catalyst | CuCl₂ | Facilitates the N-S bond formation |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | Modulates the properties of the metal catalyst |

| SO₂ Source | DABSO | Provides the sulfonyl group |

| Base | Pyridine (B92270) | Neutralizes acid generated in the reaction |

| Light Source | 455 nm Blue LEDs | Excites the photocatalyst |

Data adapted from a study on synergetic photoredox and copper catalysis. rsc.org

Electrocatalysis offers an alternative, reagent-free method for generating radical intermediates by using electrical potential to drive oxidation or reduction events. uea.ac.uk The electrochemical synthesis of sulfonamides from thiols and amines has been demonstrated. rsc.org For a molecule like this compound, electrocatalysis could be explored for C-H functionalization of the aromatic rings or for transformations at the nitrogen atom. For example, anodic oxidation could potentially generate an N-centered radical, which could then undergo coupling reactions. The electrochemical oxidation of N-(arylsulfonyl)benzylamines to the corresponding imines has been reported, highlighting the potential for transformations adjacent to the sulfonamide group. orgsyn.org

High-Throughput Experimentation and Automation in Reactivity and Derivative Screening

High-throughput experimentation (HTE) has revolutionized drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. nih.govnih.gov This methodology is ideally suited for exploring the chemical space around the this compound scaffold. By creating numerous derivatives and testing their properties or reactivity in parallel, researchers can quickly identify compounds with desired characteristics.

An automated HTE workflow for screening derivatives of this compound would typically involve:

Library Design: In silico design of a library of derivatives with variations at the aniline or methylbenzene rings (e.g., different substituents, positions).

Automated Synthesis: Use of robotic liquid handlers and parallel reactors to synthesize the designed library. For example, an array of vials could be set up, each containing a different aniline or sulfonyl chloride, to generate a matrix of novel sulfonamides.

Purification and Analysis: Automated purification systems (e.g., mass-triggered preparative HPLC) followed by high-throughput analysis (e.g., LC-MS, NMR) to confirm the structure and purity of each derivative.

Screening: The purified library is then subjected to a high-throughput screen, which could be a biochemical assay to test for biological activity or a reactivity screen to assess performance in a specific chemical transformation. google.com

This automated approach allows for the systematic evaluation of how structural modifications impact function. For instance, a library of this compound derivatives could be screened for inhibitory activity against a specific enzyme class, such as kinases, where the sulfonamide motif is a known pharmacophore.

Table 3: Hypothetical High-Throughput Screening of this compound Derivatives This table represents a conceptual output from an HTE campaign to discover kinase inhibitors.

| Compound ID | R¹ Substituent (on aniline ring) | R² Substituent (on methylbenzene ring) | Kinase Inhibition (IC₅₀, nM) |

|---|---|---|---|

| Ref-01 | H | H | >10,000 |

| Deriv-01 | 4-Fluoro | H | 5,200 |

| Deriv-02 | 4-Chloro | H | 2,150 |

| Deriv-03 | 4-Methoxy | H | 8,700 |

| Deriv-04 | 4-Chloro | 4-Fluoro | 980 |

| Deriv-05 | 4-Trifluoromethyl | H | 150 |

This data-rich approach accelerates the discovery of structure-activity relationships (SAR) and the identification of lead compounds for further development.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Pathway Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming chemical synthesis by enabling the prediction of reaction outcomes, optimization of conditions, and discovery of novel synthetic pathways. These computational tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. acs.org

For this compound, ML models can be applied in several ways:

Reaction Condition Prediction: By training a neural network on a large database of published reactions (e.g., from Reaxys), a model can predict the optimal catalyst, solvent(s), reagents, and temperature for synthesizing the target molecule or its derivatives. Such models have achieved high accuracy, for example, predicting the correct temperature within ±20 °C in over 65% of test cases when the chemical context is also correctly predicted.

Reaction Outcome Prediction: Given a set of reactants and conditions, an AI model can predict the major product(s) and their likely yields. This is achieved by representing reactions as a series of bond changes and training a model to rank potential products based on their likelihood of formation. This can help chemists anticipate potential side reactions and design cleaner, more efficient syntheses.

Pathway Discovery: AI-driven retrosynthesis tools can propose novel synthetic routes to this compound or complex target molecules derived from it. These programs use learned chemical rules or ML models to work backward from the target molecule to commercially available starting materials, often suggesting pathways that are more efficient or sustainable than those devised by traditional means.

Table 4: Performance of Machine Learning Models in Predicting Reaction Parameters

| Prediction Task | Model Type | Top-10 Accuracy | Top-1 Accuracy |

|---|---|---|---|

| Catalyst | Neural Network | ~80% | ~55% |

| Solvent 1 | Neural Network | ~90% | ~70% |

| Reagent 1 | Neural Network | ~85% | ~60% |

| Reaction Outcome | Template-based Neural Network | - | 71.8% |

Data adapted from studies on reaction condition and outcome prediction.

The integration of AI and ML with automated synthesis platforms creates a closed-loop system where the AI proposes experiments, a robot performs them, and the results are fed back to the AI to refine its models, leading to accelerated discovery and optimization.

Investigation of Catalytic Roles of this compound in Various Organic Synthesis Reactions

While sulfonamides are most commonly viewed as stable protecting groups or pharmacophores, their inherent structural features suggest potential roles in catalysis. rsc.org The investigation into the catalytic activity of this compound itself is an emerging area of research. Its potential catalytic functions could arise from several features:

Ligand for Metal Catalysis: The aniline nitrogen and the sulfonyl oxygens provide potential coordination sites for transition metals. A this compound-metal complex could function as a catalyst in reactions like cross-coupling, hydrogenation, or oxidation. Biphenyl sulfonic acid ligands, for example, have been successfully used in palladium-catalyzed C-N cross-coupling reactions. The specific geometry of the target compound could create a bidentate or tridentate ligand environment, potentially imparting unique selectivity to a metal center.

Hydrogen-Bond Donor Catalysis: The N-H proton of the sulfonamide is acidic and can act as a hydrogen-bond donor. This interaction can activate electrophiles by lowering the energy of the transition state. While thioureas and squaramides are more common hydrogen-bond catalysts, the sulfonamide motif could play a similar role in reactions like Michael additions, Friedel-Crafts reactions, or cycloadditions.